Cas no 871126-23-7 (3-Butoxy-2,4,6-trifluorophenylboronic acid)
3-Butoxy-2,4,6-trifluorophenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-Butoxy-2,4,6-trifluorophenyl)boronic acid
- 3-Butoxy-2,4,6-trifluorophenylboronic acid
- Boronic acid,B-(3-butoxy-2,4,6-trifluorophenyl)-
- 3-BUTOXY-2,4,6-TRIFLUOROPHENYLBORONIC A&
- Boronic acid, B-(3-butoxy-2,4,6-trifluorophenyl)-
- (3-Butoxy-2,4,6-trifluorophenyl)boronicacid
- SCHEMBL2721861
- BS-22506
- DTXSID60584715
- AKOS015839722
- 3-BUTOXY-2,4,6-TRIFLUOROPHENYLBORONIC A&
- 871126-23-7
- CS-0175924
- MFCD07784387
-
- MDL: MFCD07784387
- Inchi: 1S/C10H12BF3O3/c1-2-3-4-17-10-7(13)5-6(12)8(9(10)14)11(15)16/h5,15-16H,2-4H2,1H3
- InChI Key: ZSXDVYMTOUGRDJ-UHFFFAOYSA-N
- SMILES: B(C1=C(F)C=C(F)C(OCCCC)=C1F)(O)O
Computed Properties
- Exact Mass: 248.08300
- Monoisotopic Mass: 248.0831589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.3±0.1 g/cm3
- Melting Point: 117-123 °C
- Boiling Point: 351.2±52.0 °C at 760 mmHg
- Flash Point: 166.2±30.7 °C
- Refractive Index: 1.47
- PSA: 49.69000
- LogP: 0.96260
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-Butoxy-2,4,6-trifluorophenylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Butoxy-2,4,6-trifluorophenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Butoxy-2,4,6-trifluorophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 092015-250mg |
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid, 95+% |
871126-23-7 | 95+% | 250mg |
$137.00 | 2023-09-10 | |
| Matrix Scientific | 092015-1g |
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid, 95+% |
871126-23-7 | 95+% | 1g |
$303.00 | 2023-09-10 | |
| Matrix Scientific | 092015-5g |
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid, 95+% |
871126-23-7 | 95+% | 5g |
$851.00 | 2023-09-10 | |
| Fluorochem | 211950-250mg |
3-Butoxy-2,4,6-trifluorophenyl)boronic acid |
871126-23-7 | 95% | 250mg |
£57.00 | 2022-03-01 | |
| Fluorochem | 211950-1g |
3-Butoxy-2,4,6-trifluorophenyl)boronic acid |
871126-23-7 | 95% | 1g |
£163.00 | 2022-03-01 | |
| TRC | B809183-25mg |
3-Butoxy-2,4,6-trifluorophenylboronic acid |
871126-23-7 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B809183-50mg |
3-Butoxy-2,4,6-trifluorophenylboronic acid |
871126-23-7 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B809183-100mg |
3-Butoxy-2,4,6-trifluorophenylboronic acid |
871126-23-7 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B809183-250mg |
3-Butoxy-2,4,6-trifluorophenylboronic acid |
871126-23-7 | 250mg |
$ 98.00 | 2023-04-18 | ||
| Alichem | A019108253-5g |
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid |
871126-23-7 | 95% | 5g |
$344.00 | 2023-08-31 |
3-Butoxy-2,4,6-trifluorophenylboronic acid Suppliers
3-Butoxy-2,4,6-trifluorophenylboronic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-Butoxy-2,4,6-trifluorophenylboronic acid
Introduction to 3-Butoxy-2,4,6-trifluorophenylboronic Acid (CAS No. 871126-23-7) and Its Applications in Modern Chemical Biology
3-Butoxy-2,4,6-trifluorophenylboronic acid, identified by the chemical identifier CAS No. 871126-23-7, is a specialized boronic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs—including a butoxy substituent and a trifluorophenyl ring—exhibits distinct chemical properties that make it invaluable in various synthetic and analytical applications.
The trifluorophenyl moiety in 3-butoxy-2,4,6-trifluorophenylboronic acid imparts enhanced lipophilicity and electronic characteristics compared to its unsubstituted phenyl counterparts. This modification is particularly advantageous in drug design, where optimal pharmacokinetic profiles are critical. Boronic acids, in general, are well-known for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of the butoxy group further stabilizes the boronic acid functionality, making it more resistant to hydrolysis under ambient conditions—a property that is highly beneficial for both storage stability and reaction efficiency.
In recent years, the pharmaceutical industry has witnessed a surge in the development of boron-containing compounds due to their diverse biological activities. For instance, 3-butoxy-2,4,6-trifluorophenylboronic acid has been explored as a potential scaffold for novel therapeutic agents targeting metabolic disorders and inflammatory diseases. Its trifluoromethyl group enhances binding affinity to biological targets by improving metabolic stability and reducing susceptibility to enzymatic degradation. This feature has been leveraged in the design of next-generation small-molecule inhibitors.
One of the most compelling applications of 3-butoxy-2,4,6-trifluorophenylboronic acid is in the realm of bioconjugation chemistry. Boronic acids can selectively react with diols under mild conditions, enabling the facile synthesis of conjugates such as antibodies-drug conjugates (ADCs) and probes for imaging applications. The butoxy substituent not only facilitates solubility but also modulates the reactivity of the boronic acid group, allowing for precise control over conjugation outcomes. This has opened new avenues in targeted therapy and diagnostic imaging.
The compound’s utility extends beyond pharmaceuticals into materials science. For example, researchers have utilized 3-butoxy-2,4,6-trifluorophenylboronic acid to develop advanced polymers with tailored thermal and mechanical properties. The trifluoromethyl group contributes to increased thermal stability, while the butoxy moiety enhances flexibility—a balance that is crucial for high-performance materials used in electronics and aerospace industries.
Recent advances in computational chemistry have further highlighted the significance of 3-butoxy-2,4,6-trifluorophenylboronic acid. Molecular modeling studies indicate that this compound exhibits favorable interactions with various biological targets due to its optimized steric and electronic distribution. These insights have guided medicinal chemists in designing derivatives with enhanced potency and selectivity. Additionally, green chemistry approaches have been employed to optimize synthetic routes for CAS No. 871126-23-7, minimizing waste and improving atom economy—a trend that aligns with global sustainability goals.
The role of boron-containing compounds in catalysis cannot be overstated either. The unique electronic properties of the boron center in 3-butoxy-2,4,6-trifluorophenylboronic acid make it an excellent ligand or catalyst component in various transformations. For instance, it has been employed in asymmetric synthesis to achieve enantioselective products, which are critical for many pharmaceutical applications.
Looking ahead, the future prospects for 3-butoxy-2,4,6-trifluorophenylboronic acid are promising. Ongoing research aims to expand its applications into fields such as nanotechnology and energy storage. The compound’s ability to form stable complexes with metals makes it a candidate for use in catalysts for renewable energy conversion processes. Furthermore,its compatibility with biodegradable polymers suggests potential uses in sustainable packaging solutions.
In conclusion,3-butoxy-2,4,6-trifluorophenylboronic acid (CAS No., 871126-23-7) represents a versatile tool with far-reaching implications across multiple scientific disciplines., From drug discovery to advanced materials, this compound continues to drive innovation through its unique chemical properties., As research progresses, its role is expected to grow even further, solidifying its position as a cornerstone of modern chemical biology.
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